1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(6-indol-1-ylpyrimidin-4-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(24)14-5-3-8-21(11-14)16-10-17(20-12-19-16)22-9-7-13-4-1-2-6-15(13)22/h1-2,4,6-7,9-10,12,14H,3,5,8,11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFMFERBUHORRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyrimidine ring, and finally the introduction of the piperidine carboxylic acid group. Key steps may include:
Formation of Indole Derivative: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Pyrimidine Ring Formation: This step often involves the condensation of appropriate amines with carbonyl compounds under acidic or basic conditions.
Piperidine Carboxylic Acid Introduction: This can be done through nucleophilic substitution reactions, where a piperidine derivative is reacted with a carboxylic acid precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted indole and pyrimidine derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antidepressant Effects : Research indicates that derivatives of piperidine compounds, including those similar to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid, can influence serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. For instance, certain analogs have shown enhanced binding affinity to serotonin receptors compared to traditional antidepressants like sumatriptan .
- Anti-inflammatory Properties : Compounds within the same structural family have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs such as celecoxib . This suggests potential for developing treatments for inflammatory diseases.
- Anticancer Activity : The compound's ability to modulate kinase activity has been explored in cancer research. Specific derivatives have been identified as inhibitors of serine-threonine kinases, which play a role in cell proliferation and survival pathways. This positions the compound as a potential lead in developing anticancer therapies .
Synthesis and Derivatives
The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step processes that can be optimized for yield and purity. Key steps include:
- Formation of the Indole-Pyrimidine Linkage : This is often achieved through coupling reactions that allow for the strategic placement of functional groups.
- Piperidine Ring Construction : Various methods, including cyclization reactions, are employed to form the piperidine core.
- Carboxylic Acid Functionalization : Final modifications may include carboxylation steps to introduce the carboxylic acid group essential for biological activity.
Case Studies
Several studies illustrate the applications and efficacy of this compound:
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antidepressant | Demonstrated enhanced binding to serotonin receptors, showing potential as an antidepressant . |
| Study 2 | Anti-inflammatory | Showed significant inhibition of COX-2 with IC50 values comparable to celecoxib . |
| Study 3 | Anticancer | Identified as a modulator of serine-threonine kinases, indicating potential in cancer therapy . |
Mechanism of Action
The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The pyrimidine ring may interact with nucleic acids, affecting gene expression and protein synthesis. The piperidine carboxylic acid group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid, with differences in substituents, molecular properties, and functional groups:
Structural and Functional Differences
- Indole vs. Indole’s hydrophobicity may enhance membrane permeability compared to polar substituents like chloro () .
- Core Heterocycle : Pyrimidine () vs. pyridazine () alters electronic distribution and hydrogen-bonding capacity. Pyridazine’s nitrogen-rich structure may increase basicity .
- Positional Isomerism: Piperidine-3-carboxylic acid (common in most analogs) vs.
Physicochemical Properties
- Molecular Weight and Solubility: Compounds with aliphatic groups (e.g., diethylamino, cyclopropylamino) exhibit lower molecular weights (262–278 Da) and higher solubility compared to aromatic analogs (e.g., methoxyphenyl derivative at 313 Da) .
- Lipophilicity : The indole group (LogP ≈ 2–3) is more lipophilic than chloro (LogP ≈ 0.5) or methoxy (LogP ≈ 1.5) substituents, suggesting enhanced blood-brain barrier penetration for the target compound .
Research Findings and Implications
- Pharmacological Potential: Indole-containing compounds are prevalent in kinase inhibitors (e.g., sunitinib), suggesting the target compound may exhibit similar activity .
- Synthetic Utility : The chloro substituent () serves as a synthetic handle for further functionalization via cross-coupling reactions .
Biological Activity
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid (CAS Number: 1797889-33-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 427.5 g/mol. The structure consists of a piperidine ring, an indole moiety, and a pyrimidine derivative, which contribute to its pharmacological profiles.
Anticancer Activity
Research indicates that compounds containing indole and pyrimidine structures exhibit potent anticancer properties. The compound has been studied for its ability to inhibit the growth of various cancer cell lines, including:
- Lung Cancer : In vitro studies have shown significant antiproliferative effects against A549 lung cancer cells.
- Breast Cancer : The compound demonstrated effectiveness against MDA-MB-231 breast cancer cells, showcasing its potential as an anticancer agent.
A study reported that derivatives similar to this compound inhibited cell proliferation through mechanisms involving apoptosis and cell cycle arrest, suggesting a promising avenue for further development in cancer therapy .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Pyrimidine derivatives have been documented to suppress COX-2 activity, a key enzyme in inflammation pathways. In vitro assays indicated that related compounds reduced inflammatory markers significantly, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Neuropharmacological Effects
Indole derivatives are known for their influence on serotonin receptors. This compound may exhibit activity as a 5-HT2C receptor antagonist, which could be beneficial in treating mood disorders and schizophrenia. Preliminary studies suggest that it might enhance cognitive functions and memory retention due to its interaction with serotonergic pathways .
The biological activity of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit serine-threonine kinases involved in cell proliferation and survival pathways.
- Modulation of Receptor Activity : The interaction with serotonin receptors may lead to altered neurotransmitter levels, influencing mood and cognitive function.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.
Case Studies and Research Findings
Q & A
Q. What are the key considerations for synthesizing 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves coupling indole and pyrimidine moieties to a piperidine-carboxylic acid backbone. For example, alkylation of indole derivatives (e.g., 1-bromo-2-methoxyethane) with piperidine intermediates under inert atmospheres (40–100°C) can yield similar structures . Purification via column chromatography and characterization by H NMR (e.g., δ 1.52–8.09 ppm for aromatic protons) and IR spectroscopy (e.g., 1687 cm for carbonyl groups) is critical . Safety protocols, including PPE and fume hood use, must be followed due to potential irritant properties .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in a desiccator at –20°C to prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to light, as heterocyclic aromatic systems (e.g., pyrimidine) may degrade photochemically. Use inert atmospheres (N or Ar) during reactions to minimize oxidation . Safety data for analogous compounds recommend immediate decontamination of spills with ethanol/water mixtures .
Q. What analytical techniques are essential for confirming the compound’s structure?
- Methodological Answer : Use H NMR to verify substituent positions (e.g., indole protons at δ 7.0–7.5 ppm, pyrimidine protons at δ 8.0–8.5 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (expected ~350–400 g/mol based on analogs) . HPLC (≥95% purity) with a C18 column and acetonitrile/water gradient ensures purity .
Advanced Research Questions
Q. How can researchers optimize coupling reactions between indole and pyrimidine moieties to improve yields?
- Methodological Answer : Screen palladium catalysts (e.g., Pd(OAc)) with ligands like XPhos in tert-butanol at 80–100°C to enhance cross-coupling efficiency . Microwave-assisted synthesis (120°C, 30 min) may reduce reaction times. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and isolate products using acid-base extraction (e.g., HCl/NaOH) to remove unreacted starting materials .
Q. What strategies address contradictory solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Perform logP calculations (e.g., –1.92 at pH 5.5 to –3.47 at pH 7.4 ) to predict solubility. Experimentally, use shake-flask methods: dissolve 10 mg in 1 mL of solvent (e.g., DMSO, ethanol, water) and measure saturation points via UV-Vis spectroscopy. Adjust pH to 6–7 for physiological relevance, noting that the carboxylic acid group enhances aqueous solubility at higher pH .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioavailability?
- Methodological Answer : Modify the piperidine ring (e.g., methyl or fluorine substitutions at C3) to improve metabolic stability . Replace the indole with bioisosteres (e.g., benzimidazole) and assess changes in permeability using Caco-2 cell assays. Calculate topological polar surface area (TPSA) to predict blood-brain barrier penetration .
Q. What in vitro assays are suitable for evaluating this compound’s pharmacological potential?
- Methodological Answer : Use enzyme-linked immunosorbent assays (ELISA) to screen for kinase inhibition (e.g., targeting PI3K/Akt pathways due to pyrimidine’s ATP-mimetic properties) . For anti-inflammatory activity, measure COX-2 inhibition via fluorometric kits. Cytotoxicity can be assessed in HEK293 cells using MTT assays, with IC values compared to reference drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
